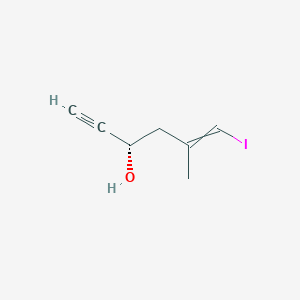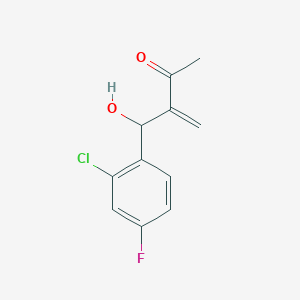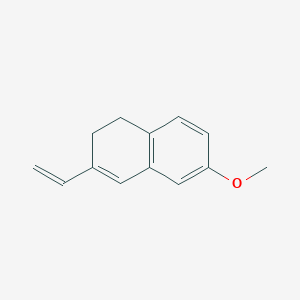
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is a compound that combines organic and inorganic chemistry, featuring both a phenyl group and a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate typically involves multiple steps. One common method includes the hydrosilylation of ethyl 10-undecenoate followed by a condensation reaction with poly(methyl silsesquioxane) nanoparticles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols.
科学研究应用
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
作用机制
The mechanism of action of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate involves its interaction with various molecular targets. The triethoxysilyl group can form strong bonds with silica surfaces, making it useful in surface modification applications. The phenyl group can interact with biological molecules, potentially influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 11-(triethoxysilyl)undecanoate: Similar in structure but lacks the phenyl group.
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the triethoxysilyl group.
Uniqueness
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is unique due to its combination of organic and inorganic functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
923294-13-7 |
|---|---|
分子式 |
C25H42O6Si |
分子量 |
466.7 g/mol |
IUPAC 名称 |
phenacyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C25H42O6Si/c1-4-29-32(30-5-2,31-6-3)21-17-12-10-8-7-9-11-16-20-25(27)28-22-24(26)23-18-14-13-15-19-23/h13-15,18-19H,4-12,16-17,20-22H2,1-3H3 |
InChI 键 |
LAKLTHQUYZEVCW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)


![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)



![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


